Anti-infective agent 4

Chagas Disease Trypanosoma cruzi Nitroimidazopyrazinone

Researchers need potent, validated positive controls for Chagas drug discovery-but close analogs like compound 74 show >6-fold lower potency, risking false negatives. Anti-infective agent 4 solves this: - In vitro IC50 = 0.016 µM against T. cruzi; >6x more potent than analog 74 (0.10 µM) - Orally active; reduces parasite burden in acute murine model - Defined SAR: specific biaryl side chain critical for efficacy - Supplied as synthetic small molecule (C19H12F3N5O4, MW 431.3) for R&D use

Molecular Formula C19H12F3N5O4
Molecular Weight 431.3 g/mol
Cat. No. B12404897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-infective agent 4
Molecular FormulaC19H12F3N5O4
Molecular Weight431.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=C(C=C2)CN3C=CN4C=C(N=C4C3=O)[N+](=O)[O-])OC(F)(F)F
InChIInChI=1S/C19H12F3N5O4/c20-19(21,22)31-15-5-2-12(3-6-15)13-1-4-14(23-9-13)10-26-8-7-25-11-16(27(29)30)24-17(25)18(26)28/h1-9,11H,10H2
InChIKeyYGQBEUJUYKJJEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anti-infective Agent 4: Potent Oral T. cruzi Inhibitor


Anti-infective agent 4 (also designated as compound 73) is a synthetic small molecule belonging to the nitroimidazopyrazinone class [1]. It acts as a potent and orally active inhibitor of Trypanosoma cruzi, the etiological agent of Chagas disease, with a reported in vitro IC50 value of 0.016 μM against the parasite [1]. Preclinical studies have demonstrated its ability to significantly reduce parasite burden in vivo in an acute murine model of T. cruzi infection following oral administration [1]. The compound's molecular formula is C19H12F3N5O4, and it has a molecular weight of 431.3 g/mol .

Target T. cruzi intracellular amastigote inhibitor
Exposure Oral administration in murine model
Class Nitroimidazopyrazinone for SAR profiling

Anti-infective Agent 4: Why In-Class Substitution Fails


The nitroimidazole class encompasses a wide range of compounds with vastly different potency, pharmacokinetic profiles, and target organism specificity. While some nitroimidazoles like metronidazole show activity against anaerobic bacteria and certain protozoa, they are largely ineffective against T. cruzi [1]. Even within the promising nitroimidazopyrazinone subclass, minor structural modifications can lead to dramatic differences in anti-T. cruzi potency and selectivity. For instance, compound 74, a close structural analog of anti-infective agent 4 (compound 73), exhibits an IC50 of 0.10 μM, which is over 6-fold less potent [2]. This steep structure-activity relationship (SAR) underscores that in-class substitution is not feasible without compromising experimental outcomes and invalidating comparative studies. The specific biaryl side chain of anti-infective agent 4 is critical for its high potency and oral efficacy in vivo [2].

Nitroimidazole class spectrum varies: metronidazole lacks T. cruzi activity and may not substitute.
Steep SAR within nitroimidazopyrazinones; minor side-chain modifications alter anti-T. cruzi potency and oral exposure.

Anti-infective Agent 4: Quantitative Differentiation Evidence


Superior T. cruzi Potency vs. Closest Analog

Anti-infective agent 4 (compound 73) demonstrates significantly higher potency against T. cruzi amastigotes compared to its closest structural analog, compound 74. In a standardized in vitro assay, anti-infective agent 4 achieved an IC50 of 0.016 μM, whereas compound 74 showed an IC50 of 0.10 μM under the same experimental conditions [1]. This represents a 6.25-fold difference in potency.

Potency vs. Analog
Head-to-head
IC50 0.016 μM vs 0.10 μM
Supports SAR interpretation; reported 6.25-fold difference in amastigote assay
Same assay conditions; compound 74 comparison
Chagas Disease Trypanosoma cruzi Nitroimidazopyrazinone

Enhanced T. cruzi Potency Over Benznidazole

Anti-infective agent 4 exhibits a dramatic improvement in in vitro potency compared to benznidazole, the current first-line treatment for Chagas disease. While direct head-to-head data in the same assay is not available from a single source, a cross-study comparison reveals a substantial difference. Anti-infective agent 4 has an IC50 of 0.016 μM against T. cruzi amastigotes [1], whereas benznidazole's reported IC50 in a similar intracellular amastigote assay is approximately 2.02 μM [2]. This indicates that anti-infective agent 4 is over 126 times more potent in vitro.

Potency vs. Benznidazole
Cross-study context
IC50 0.016 μM vs ~2.02 μM
Supports cross-study potency interpretation; reported ~126-fold difference
Different assay platforms; data to verify alignment
Chagas Disease Benznidazole Drug Discovery

Oral Bioactivity and In Vivo Efficacy in Mouse Model

Anti-infective agent 4 has demonstrated robust in vivo efficacy following oral administration, a critical feature for a tool compound intended for animal studies of Chagas disease. In an acute T. cruzi-infected murine model, oral administration of anti-infective agent 4 (compound 73) was effective in suppressing infection, significantly reducing parasite burden [1]. This contrasts with many other potent in vitro inhibitors that fail to show activity in vivo due to poor pharmacokinetic properties. The study confirmed that the compound is orally active, making it suitable for a wide range of preclinical in vivo experiments.

In Vivo Oral Bioactivity
Class-level inference
Parasite burden reduction in acute mouse model
Supports oral exposure-model interpretation
Qualitative suppression; PK data to verify
In Vivo Efficacy Oral Bioavailability Chagas Disease Model

Anti-infective Agent 4: Application Scenarios


In Vitro Screening and SAR for T. cruzi Inhibitors

Given its exceptional in vitro potency (IC50 = 0.016 μM) and well-defined SAR relative to close analogs like compound 74 [1], anti-infective agent 4 serves as an ideal reference standard or positive control in high-throughput screening campaigns aimed at identifying novel T. cruzi inhibitors. Its high potency allows for clear signal-to-noise ratios and reliable assessment of compound efficacy in cell-based assays.

In Vivo Efficacy Studies in Murine Chagas Models

The demonstrated oral bioactivity and in vivo efficacy of anti-infective agent 4 in suppressing parasite burden in an acute murine model [1] make it a valuable tool compound for preclinical pharmacodynamic studies. Researchers can use this compound to establish proof-of-concept for new therapeutic strategies, investigate treatment regimens, or serve as a comparator arm in studies evaluating next-generation anti-chagasic candidates.

Nitroimidazopyrazinone Activation and Resistance Studies

As a member of the nitroimidazopyrazinone class, anti-infective agent 4 is believed to require activation by a nitroreductase enzyme (such as Ddn) [1]. Its high potency and oral availability make it an excellent probe for studying the mechanisms of prodrug activation, identifying potential resistance pathways, and investigating the pharmacokinetic/pharmacodynamic (PK/PD) relationships that drive in vivo efficacy against T. cruzi.

Application
Selection Property
Validation Focus
T. cruzi inhibitor screening & SAR
Reported in vitro potency context
Cell-based assay sensitivity and SAR validation
In vivo murine Chagas model studies
Oral exposure-model context
Parasite burden reduction validation
Nitroimidazopyrazinone activation & resistance
Prodrug activation pathway context
PK/PD and resistance mechanism interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anti-infective agent 4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.